Cas no 170245-18-8 (3H-imidazo[4,5-b]pyridine)
![3H-imidazo[4,5-b]pyridine structure](https://ja.kuujia.com/scimg/cas/170245-18-8x500.png)
3H-imidazo[4,5-b]pyridine 化学的及び物理的性質
名前と識別子
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- 3H-imidazo[4,5-b]pyridine
- 3H-IMIDAZO[4,5-B]PYRIDIN
- 4-AZABENZIMIDAZOLE
- 3H-Imidazo[4,5-b]pyridine(9CI)
- 1H-Imidazo[4,5-b]pyridine
- 4H-Imidazo[4,5-b]pyridine(9CI)
- 1-Deaza-9H-purine
- CHEBI:59952
- AC-23435
- MFCD00005579
- 3,4-Diazaindole
- Imidazo[4
- CS-0018962
- 4H-Imidazo[4,5-b]pyridine
- 1,3,4-Triaza-1H-indene
- DTXSID9075375
- AC-907/34117009
- SCHEMBL10759
- CS-0356773
- 3Y-0826
- 170245-19-9
- 1H-Imidazo4,5-bpyridine
- BDBM50524492
- Imidazo(4,5-b)pyridine;pyrido(2,3-d)imidazole
- Imidazo(4,5-b)pyridine (6CI)
- NSC 403091
- EN300-197174
- DB-027091
- AKOS015900948
- NSC-403091
- SDCCGSBI-0658839.P001
- 1H-Imidazo(4,5-b)pyridine
- 3h-imidazo(4,5-b)pyridine
- 1-Deazapurine
- EINECS 205-987-3
- Z276130126
- imidazopyridine
- azabenzimidazole
- 7-Azabenzimidazole
- 273-21-2
- Imidazo[4,5-b]pyridine
- MFCD01646138
- imidazo[4,5 b]pyridine
- DB-064777
- NSC403091
- Epitope ID:140094
- Imidazo(4,5-b)pyridine
- HMS3538H12
- AKOS009144606
- J-010609
- J-016732
- 4-Azabenzimidazole, 99%
- DTXCID0037653
- 32106-04-0
- Q27126982
- SY027512
- 4-Aza-1H-benzimidazole
- 4-Azabenzodiazole
- 7-Aza-1H-benzimidazole
- CHEMBL4476663
- 170245-18-8
- Pyrido(2,3-d)imidazole
- NS00028284
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- インチ: InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
- InChIKey: GAMYYCRTACQSBR-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(N=C1)N=CN2
計算された属性
- せいみつぶんしりょう: 119.048
- どういたいしつりょう: 119.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 41.6A^2
じっけんとくせい
- 色と性状: イエローからライトブラウンのパウダー
- 密度みつど: 1.38
- ゆうかいてん: 147-150℃
- ふってん: 140-150°C/0.1mm
- フラッシュポイント: 1.348 g/cm3
- 屈折率: 1.728
- PSA: 41.57000
- LogP: 0.95790
3H-imidazo[4,5-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H95720-1g |
3H-Imidazo[4,5-b]pyridine |
170245-18-8 | 98% | 1g |
¥502.0 | 2023-09-07 | |
A2B Chem LLC | AE80642-250mg |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97% | 250mg |
$19.00 | 2024-04-20 | |
1PlusChem | 1P00ABHE-5g |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97%;RG | 5g |
$168.00 | 2024-06-19 | |
1PlusChem | 1P00ABHE-1g |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97%;RG | 1g |
$54.00 | 2024-06-19 | |
1PlusChem | 1P00ABHE-250mg |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 95% | 250mg |
$36.00 | 2024-06-19 | |
1PlusChem | 1P00ABHE-25g |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97%;RG | 25g |
$680.00 | 2024-06-19 | |
Aaron | AR00ABPQ-250mg |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97% | 250mg |
$15.00 | 2025-02-10 | |
Crysdot LLC | CD11373350-1g |
3H-Imidazo[4,5-b]pyridine |
170245-18-8 | 97+% | 1g |
$39 | 2024-07-18 | |
eNovation Chemicals LLC | Y1261390-250mg |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97% | 250mg |
$70 | 2024-06-06 | |
eNovation Chemicals LLC | Y1261390-250mg |
3H-IMIDAZO[4,5-B]PYRIDINE |
170245-18-8 | 97% | 250mg |
$65 | 2025-02-27 |
3H-imidazo[4,5-b]pyridine 関連文献
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1. A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compoundsGeorge Tennant,Christopher J. Wallis,George W. Weaver J. Chem. Soc. Perkin Trans. 1 1999 629
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Yibiao Li,Shuo Huang,Jiaming Li,Jian Li,Xiaoliang Ji,Jiasheng Liu,Lu Chen,Shiyong Peng,Kun Zhang Org. Biomol. Chem. 2020 18 9292
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3. Ground and excited state prototropic reactions in 2-(2′-methoxyphenyl)-3H?-imidazo[4,5-b]pyridine??Somes K. Das,Sneh K. Dogra J. Chem. Soc. Perkin Trans. 2 1998 2765
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Adam J. Rosenberg,Theresa M. Williams,Abraham J. Jordan,Daniel A. Clark Org. Biomol. Chem. 2013 11 3064
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Jonathan Macdonald,Victoria Oldfield,Vassilios Bavetsias,Julian Blagg Org. Biomol. Chem. 2013 11 2335
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6. Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compoundsGeorge Tennant,Christopher J. Wallis,George W. Weaver J. Chem. Soc. Perkin Trans. 1 1999 827
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Keith S. Learn,Jason C. Wagner,Mark S. Albom,Thelma S. Angeles,Zeqi Huang,Arup K. Ghose,Weihua Wan,Mangeng Cheng,Bruce D. Dorsey,Gregory R. Ott Med. Chem. Commun. 2012 3 1138
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Xiaolong Guo,Luyao Wang,Jing Hu,Mengmeng Zhang RSC Adv. 2018 8 22259
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9. Synthetic approaches to some aza-analogues of benzimidazole N-oxides. Part 1. The imidazo[4,5-b]pyridine seriesAdrian F. Andrews,David M. Smith,Harold F. Hodson,Peter B. Thorogood J. Chem. Soc. Perkin Trans. 1 1982 2995
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Bo-Sun Yun,Jin-Hyoung Kim,So-Yoen Kim,Ho-Jin Son,Dae Won Cho,Sang Ook Kang Phys. Chem. Chem. Phys. 2019 21 7155
3H-imidazo[4,5-b]pyridineに関する追加情報
Comprehensive Overview of 3H-imidazo[4,5-b]pyridine (CAS No. 170245-18-8): Properties, Applications, and Research Insights
3H-imidazo[4,5-b]pyridine (CAS No. 170245-18-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework. The imidazo[4,5-b]pyridine scaffold is a fused bicyclic system combining imidazole and pyridine rings, which contributes to its versatile chemical reactivity and biological activity. Researchers and industries are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and modulating enzymatic pathways.
The compound’s molecular structure, characterized by the imidazo[4,5-b]pyridine core, enables it to interact with various biological targets. This has led to its investigation in the development of therapeutics for conditions such as inflammation, cancer, and neurodegenerative diseases. Recent studies highlight its role in the design of small-molecule inhibitors, where its ability to form hydrogen bonds and π-π stacking interactions enhances binding affinity. The CAS 170245-18-8 derivative is also being studied for its optoelectronic properties, making it relevant in the field of organic electronics.
In the context of current trends, the demand for imidazo[4,5-b]pyridine derivatives has surged due to their applicability in precision medicine and personalized therapeutics. Search engine analytics reveal growing queries such as "3H-imidazo[4,5-b]pyridine synthesis" and "CAS 170245-18-8 applications," reflecting the compound’s relevance in academic and industrial research. Additionally, its potential in green chemistry aligns with the global push for sustainable synthetic methodologies, further driving interest.
From a synthetic perspective, 3H-imidazo[4,5-b]pyridine can be prepared via multicomponent reactions or cyclization strategies, often involving catalytic systems to improve yield and selectivity. Innovations in catalytic C-H functionalization have streamlined access to its derivatives, addressing challenges related to regioselectivity. The compound’s stability under physiological conditions also makes it a promising candidate for prodrug development, a topic frequently searched in medicinal chemistry forums.
Beyond pharmaceuticals, CAS 170245-18-8 is explored in materials science for its luminescent properties. Its π-conjugated system enables applications in organic light-emitting diodes (OLEDs) and sensors. Researchers are optimizing its photophysical characteristics to enhance device efficiency, a subject of high interest in renewable energy discussions. This dual utility in life sciences and advanced materials underscores its interdisciplinary importance.
In summary, 3H-imidazo[4,5-b]pyridine (CAS No. 170245-18-8) represents a pivotal building block in modern chemistry. Its adaptability across drug design, catalysis, and optoelectronics positions it at the forefront of innovation. As scientific inquiries evolve, this compound will likely remain a focal point for breakthroughs in targeted therapy and sustainable technology.
170245-18-8 (3H-imidazo[4,5-b]pyridine) 関連製品
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